N-(2-(3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)pivalamide
Description
N-(2-(3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)pivalamide is a heterocyclic compound featuring a pyrazole core substituted at the 3-position with a thiophene moiety. The pyrazole ring is connected via an ethyl linker to a pivalamide group (tert-butyl carboxamide). The thiophene group introduces sulfur-based electronic effects, while the pivalamide may enhance metabolic stability due to steric hindrance.
Properties
IUPAC Name |
2,2-dimethyl-N-[2-(3-thiophen-3-ylpyrazol-1-yl)ethyl]propanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N3OS/c1-14(2,3)13(18)15-6-8-17-7-4-12(16-17)11-5-9-19-10-11/h4-5,7,9-10H,6,8H2,1-3H3,(H,15,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZKYHLSUBVTENK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)NCCN1C=CC(=N1)C2=CSC=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.39 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-(2-(3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)pivalamide typically involves multiple steps, starting with the preparation of the thiophene and pyrazole intermediates. Common synthetic routes include:
Thiophene Synthesis: Thiophene derivatives can be synthesized through various methods such as the Gewald reaction, Paal-Knorr synthesis, and Fiesselmann synthesis. These methods involve the condensation of sulfur with carbonyl compounds or the cyclization of acetylenic esters.
Pyrazole Synthesis: Pyrazole rings are often synthesized through the reaction of hydrazines with 1,3-diketones or α,β-unsaturated carbonyl compounds.
Coupling Reactions: The thiophene and pyrazole intermediates are then coupled using reagents such as palladium catalysts in cross-coupling reactions like the Suzuki-Miyaura coupling.
Chemical Reactions Analysis
N-(2-(3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)pivalamide can undergo various chemical reactions, including:
Reduction: The pyrazole ring can be reduced to form pyrazolines using reducing agents like sodium borohydride.
Substitution: Electrophilic substitution reactions can occur on the thiophene ring, leading to the formation of various substituted thiophenes.
Coupling Reactions: The compound can participate in cross-coupling reactions to form more complex molecules.
Scientific Research Applications
N-(2-(3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)pivalamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-(2-(3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)pivalamide is not fully understood, but it is believed to involve interactions with specific molecular targets. The thiophene and pyrazole rings can interact with enzymes and receptors, potentially modulating their activity . The pivalamide group may enhance the compound’s stability and bioavailability .
Comparison with Similar Compounds
Key Comparisons :
In contrast, Compound 189’s difluoromethyl groups introduce strong electron-withdrawing effects, which may alter reactivity or solubility . The ethyl linker in the target compound offers flexibility, while the acetyl linker in Compound 189 may restrict conformational mobility, affecting binding affinity.
Metabolic Stability :
- The bulky pivalamide group in the target compound likely reduces enzymatic degradation compared to the more exposed acetamide in Compound 188. However, the latter’s fluorine substituents could improve metabolic stability via reduced oxidative metabolism .
Synthetic Accessibility :
- Compound 189 was synthesized using 2-(3,5-bis(difluoromethyl)-1H-pyrazol-1-yl)acetic acid, suggesting that the target compound’s synthesis could follow analogous routes with thiophene-substituted pyrazole precursors .
Functional Implications
- Thiophene vs. Fluorinated Groups : Thiophene’s aromaticity may favor interactions with hydrophobic protein pockets, whereas fluorinated groups in Compound 189 enhance lipophilicity and bioavailability.
Biological Activity
N-(2-(3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)pivalamide is a synthetic compound featuring a unique combination of a thiophene moiety and a pyrazole ring, which is of growing interest in medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, synthesis, and relevant research findings.
Chemical Structure
The molecular formula for this compound is . The structure includes:
- Pyrazole Ring : Known for its diverse pharmacological properties.
- Thiophene Group : Enhances the compound's electronic properties and biological interactions.
- Pivalamide Moiety : Contributes to the overall pharmacological profile.
Structural Representation
| Component | Description |
|---|---|
| Molecular Formula | |
| Molecular Weight | 280.36 g/mol |
| IUPAC Name | This compound |
1. Anti-inflammatory Activity
Research indicates that compounds with similar structures exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX). This suggests potential therapeutic applications in treating inflammatory diseases.
2. Anticancer Potential
Studies have shown that pyrazole derivatives can act as anticancer agents . The mechanism often involves the modulation of signaling pathways related to cell proliferation and apoptosis. Specific investigations into this compound could reveal its efficacy against various cancer cell lines.
3. Antimicrobial Properties
The presence of the thiophene ring may enhance the compound's antimicrobial activity , making it a candidate for further exploration in treating bacterial infections.
Synthesis and Preparation Methods
The synthesis of this compound typically involves multi-step organic reactions. Common methods include:
- Condensation Reactions : To form the pyrazole ring.
- Substitution Reactions : Involving thiophene derivatives.
Synthetic Routes Overview
| Step | Reaction Type | Key Reagents |
|---|---|---|
| Step 1 | Condensation | Thiophene derivatives, hydrazine |
| Step 2 | Substitution | Alkyl halides |
| Final Step | Acylation | Pivaloyl chloride |
Case Study 1: Anti-inflammatory Effects
A study investigating the anti-inflammatory effects of similar pyrazole derivatives showed that they significantly reduced levels of inflammatory markers in vitro. The mechanism was attributed to the inhibition of COX enzymes, which are critical in the inflammatory response.
Case Study 2: Anticancer Activity
In vitro studies on pyrazole compounds demonstrated their ability to induce apoptosis in cancer cells. The compound's structure allows it to interact with specific molecular targets involved in cancer cell survival, suggesting a pathway for therapeutic development.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
